(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of aromatic rings, a thiazolidinone core, and various functional groups including bromine, nitro, and sulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromobenzodioxole Group: This step involves the bromination of a benzodioxole derivative followed by its condensation with the thiazolidinone core.
Addition of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Final Assembly: The final step involves the coupling of the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted by nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, π-π stacking, and covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with an amine functional group attached to a benzyl group.
Thiazolidinone Derivatives: Compounds with a similar thiazolidinone core but different substituents.
Nitrobenzene Derivatives: Compounds with a nitro group attached to a benzene ring.
Uniqueness
The uniqueness of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H9BrN2O5S2 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9BrN2O5S2/c18-12-7-14-13(24-8-25-14)5-9(12)6-15-16(21)19(17(26)27-15)10-1-3-11(4-2-10)20(22)23/h1-7H,8H2/b15-6- |
InChI Key |
CAIBDSCUFVMHPZ-UUASQNMZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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